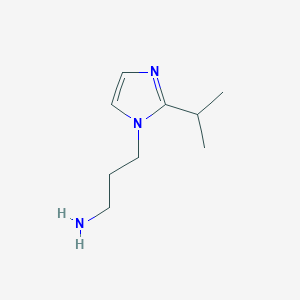

3-(2-Isopropyl-imidazol-1-yl)-propylamine

Descripción

Overview of Imidazole (B134444) Alkaloids and Synthetic Analogs in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a fundamental component of numerous naturally occurring molecules, known as imidazole alkaloids, which exhibit a wide range of biological activities. Prominent examples include histidine, an essential amino acid, and histamine, a key mediator of immune responses.

The inherent versatility of the imidazole scaffold has spurred the development of a vast array of synthetic analogs. doi.org These synthetic derivatives are designed to mimic or enhance the biological effects of their natural counterparts, or to introduce entirely new functionalities. The ability to readily modify the imidazole ring at various positions allows for the fine-tuning of a compound's steric and electronic properties, making it a privileged structure in drug discovery and materials science. doi.org

The Significance of Propylamine (B44156) Moieties in Chemical Scaffolds

The propylamine moiety, a three-carbon chain with a terminal amine group, is another crucial building block in the design of bioactive molecules. Its presence can significantly influence a compound's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds. These characteristics are critical for a molecule's interaction with biological targets, including enzymes and receptors.

The flexibility of the propyl chain allows the amine group to orient itself in various conformations, facilitating optimal binding to its target. Furthermore, the primary amine group can act as a key pharmacophore, participating in ionic interactions and serving as a handle for further chemical modifications.

Historical Context of 3-(2-Isopropyl-imidazol-1-yl)-propylamine within Imidazole Chemistry Research

While the synthesis of imidazole itself dates back to 1858, the exploration of more complex derivatives such as this compound is a more recent endeavor. The development of synthetic routes to 2-alkyl-substituted imidazoles has been a subject of interest for many years, with various methods being established. google.comgoogle.com The subsequent attachment of a propylamine side chain at the N-1 position of the imidazole ring represents a further step in the diversification of this class of compounds.

Research Aims and Scope for this compound

Based on the structural features of this compound, its research applications would likely fall into several key areas. The presence of the imidazole ring and the propylamine tail makes it a candidate for investigation in medicinal chemistry, potentially as a precursor for the synthesis of novel therapeutic agents. The basic nitrogen atoms in both the imidazole ring and the propylamine moiety could also make it a useful ligand for the formation of metal complexes with potential catalytic or material science applications.

The scope of research on this specific compound appears to be limited, as evidenced by the scarcity of dedicated studies in publicly accessible databases. However, its constituent parts, the 2-isopropyl-imidazole and the propylamine linker, are well-established motifs in chemical synthesis.

Compound Data

Below are tables detailing the known properties of this compound and its constituent fragments, based on available chemical supplier data and analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(2-isopropyl-1H-imidazol-1-yl)propylamine |

| Molecular Formula | C₉H₁₇N₃ |

| Physical Form | Liquid |

| Purity | ~95% |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopy | Data (Predicted/Analogous) |

| ¹H NMR | Spectral data for the related compound N-(3-Aminopropyl)-imidazole shows characteristic peaks for the imidazole ring protons and the propyl chain protons. For this compound, one would expect additional signals corresponding to the isopropyl group (a doublet and a septet). chinachemnet.com |

| ¹³C NMR | Predicted shifts would include those for the imidazole ring carbons, the propyl chain carbons, and the isopropyl group carbons. |

| Mass Spectrometry | The mass spectrum of the related N-(3-Aminopropyl)imidazole shows a molecular ion peak corresponding to its molecular weight. A similar analysis for the target compound would be expected to show a molecular ion peak consistent with its molecular formula. chemicalbook.com |

| IR Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and C=N and C-N stretching for the imidazole ring. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8(2)9-11-5-7-12(9)6-3-4-10/h5,7-8H,3-4,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPFJVKASKRWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424383 | |

| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733756-66-6 | |

| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Isopropyl Imidazol 1 Yl Propylamine and Its Analogs

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 3-(2-Isopropyl-imidazol-1-yl)-propylamine, two primary retrosynthetic disconnections are considered, as illustrated in Figure 1.

Figure 1: Retrosynthetic Analysis

Green Chemistry Principles in 3-(2-Isopropyl-imidazol-yl)-propylamine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com The synthesis of this compound can be made more sustainable by incorporating these principles, focusing on aspects like solvent choice, catalyst efficiency, and atom economy.

A plausible synthetic route to this compound involves the N-alkylation of 2-isopropylimidazole (B115234) with a suitable three-carbon aminating agent, such as 3-chloropropylamine (B7771022) or a protected equivalent. Applying green chemistry principles to this N-alkylation reaction is crucial for developing environmentally benign synthetic protocols. acsgcipr.org

Alternative Solvents and Reaction Conditions: Traditional N-alkylation reactions often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer, more environmentally friendly alternatives. nih.gov For the synthesis of N-alkyl imidazoles, options include:

Propylene (B89431) Carbonate (PC): This biodegradable, carbon-neutral, polar aprotic solvent can serve as both the reaction medium and the alkylating agent, eliminating the need for potentially genotoxic alkyl halides. mdpi.comnih.gov

Ionic Liquids (ILs): Considered 'green' solvents, ILs can be recovered and recycled, and their unique properties can enhance reaction rates and selectivity. researchgate.net

Water: Performing reactions in aqueous media is a key goal of green chemistry. N-alkylation of amines with alkyl halides has been successfully demonstrated in water, often accelerated by microwave irradiation. rsc.org

Solvent-Free Conditions: Conducting reactions "neat" (without a solvent) is a highly efficient approach that minimizes waste. mdpi.com The N-alkylation of imidazoles has been achieved under solvent-free conditions using solid-supported catalysts or microwave assistance. ciac.jl.cnresearchgate.net

Catalytic Systems: The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. carlroth.com

Heterogeneous Catalysts: Solid catalysts like acidic zeolites or potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al2O3) have proven effective for the N-alkylation of imidazoles. ciac.jl.cnthalesnano.com These catalysts are easily separated from the reaction mixture and can often be reused, simplifying product purification and reducing waste. ciac.jl.cn

Nanocatalysts: Nanocomposites, such as Fe3O4@SiO2/bipyridinium, have been used for the synthesis of tetrasubstituted imidazoles. These catalysts can be magnetically separated and reused multiple times without significant loss of activity. nih.gov

Energy-Efficient Methods: Alternative energy sources can reduce reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: This technique has been widely applied to imidazole (B134444) synthesis, leading to high yields in short reaction times and often improving product selectivity. researchgate.netresearchgate.net

Ultrasonic Irradiation: Sonochemistry has emerged as a green technique for organic synthesis, enhancing reaction rates and yields while reducing the use of hazardous solvents. bohrium.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov Addition reactions are considered the most atom-economical as they incorporate all reactant atoms into the final product. researchgate.net In the context of synthesizing this compound, a route involving the direct addition of 2-isopropylimidazole to a precursor like acrylonitrile (B1666552) followed by reduction would exhibit higher atom economy than a substitution reaction using an alkyl halide, which generates inorganic salt byproducts. primescholars.comrsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Safer Solvents | Use of propylene carbonate, ionic liquids, or water instead of traditional VOCs. mdpi.comresearchgate.netrsc.org | Reduced environmental impact, improved safety, potential for recycling. |

| Catalysis | Employing reusable heterogeneous catalysts like zeolites or supported bases. ciac.jl.cnthalesnano.com | Increased reaction efficiency, simplified purification, reduced waste. |

| Energy Efficiency | Application of microwave or ultrasonic irradiation. researchgate.netbohrium.com | Shorter reaction times, lower energy consumption, potentially higher yields. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product (e.g., addition reactions). researchgate.net | Minimization of byproducts and waste. |

| Solvent-Free Reactions | Conducting the N-alkylation under neat conditions. mdpi.com | Elimination of solvent waste, simplified workup, reduced environmental footprint. |

Purity and Scalability Considerations in Synthetic Protocols

Transitioning a synthetic protocol from the laboratory bench to industrial-scale production requires careful consideration of product purity and the scalability of the process. For this compound, achieving high purity is essential for its potential applications, while scalability ensures that the synthesis is economically viable and safe on a larger scale. nih.govresearchgate.net

Purity and Purification Methods: The synthesis of N-alkylated imidazoles can result in a mixture of products, including regioisomers (if the imidazole is unsymmetrical) and over-alkylated byproducts. acsgcipr.orgotago.ac.nz The presence of an amine functionality in the target molecule adds another layer of complexity to purification.

Chromatography: Column chromatography using silica (B1680970) gel is a common laboratory method for purifying imidazole derivatives. google.com However, this technique is often not feasible for large-scale production due to high solvent consumption and cost. google.com

Crystallization: If the final product or an intermediate salt is a solid, crystallization is a highly effective and scalable purification method. google.com It can be used to separate isomers and remove impurities, often yielding a high-purity product. For instance, selective precipitation of a desired regioisomeric imidazole salt by treatment with a strong acid can be an efficient purification strategy. google.com

Distillation: For liquid products like this compound, vacuum distillation can be an effective purification method, provided the compound is thermally stable. thalesnano.com

Extraction: Liquid-liquid extraction is a crucial step in the workup process to remove inorganic salts and other water-soluble impurities. The basicity of the propylamine (B44156) side chain allows for pH-controlled extractions to separate it from non-basic impurities.

| Purification Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Column Chromatography | High resolution for complex mixtures. google.com | High solvent usage, costly, time-consuming. google.com | Poor |

| Crystallization | Can yield very high purity, cost-effective, well-established technique. google.com | Product must be a crystalline solid; yield losses in mother liquor. | Excellent |

| Distillation | Effective for purifying liquids, solvents can be recycled. thalesnano.com | Requires thermal stability of the compound, energy-intensive. | Good |

| Selective Precipitation | Avoids chromatography, can be highly selective for isomers. google.com | Requires specific solubility differences between salts. | Good |

Scalability Considerations: Scaling up the synthesis of this compound presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Reaction Control: Exothermic N-alkylation reactions require careful thermal management on a large scale to prevent runaway reactions. The choice of reactor and cooling systems is critical.

Reagent Handling and Stoichiometry: Handling large quantities of reagents like alkyl halides or strong bases requires appropriate safety measures. Optimizing stoichiometry is crucial to minimize side reactions like over-alkylation and reduce the cost associated with excess reagents. acsgcipr.org

Process Optimization: Design of Experiments (DOE) can be a powerful statistical tool to identify critical process parameters and establish a robust design space for the reaction, leading to improved yield and consistency. derpharmachemica.com

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability, including excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety. The N-alkylation of imidazoles using fixed-bed catalysts in a flow system has been shown to be a highly efficient and sustainable process, allowing for high productivity and simple workup. thalesnano.com This approach minimizes the handling of hazardous materials and can be operated continuously for extended periods.

By addressing these purity and scalability considerations, robust and economically viable manufacturing processes for this compound and its analogs can be developed.

Advanced Spectroscopic and Analytical Characterization of 3 2 Isopropyl Imidazol 1 Yl Propylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 3-(2-Isopropyl-imidazol-1-yl)-propylamine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons. Based on the analysis of structurally similar compounds, the predicted ¹H NMR data are summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole (B134444) H-4/H-5 | 6.8 - 7.2 | d, d | ~1-3 |

| N-CH₂ (propyl) | 3.9 - 4.1 | t | ~7.0 |

| CH (isopropyl) | 3.0 - 3.3 | sept | ~6.9 |

| CH₂-NH₂ (propyl) | 2.6 - 2.8 | t | ~7.0 |

| CH₂ (propyl) | 1.9 - 2.1 | p | ~7.0 |

| NH₂ | 1.3 - 1.6 | s (broad) | - |

The protons on the imidazole ring are expected to appear in the downfield region (6.8 - 7.2 ppm) due to the aromatic nature of the ring. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would likely resonate at a lower field (3.9 - 4.1 ppm) compared to the other methylene groups of the propyl chain. The methine proton of the isopropyl group is anticipated to be a septet around 3.0 - 3.3 ppm, coupled to the six methyl protons. The terminal methylene group adjacent to the amine (CH₂-NH₂) is predicted to be a triplet in the range of 2.6 - 2.8 ppm. The central methylene group of the propyl chain would likely appear as a pentet around 1.9 - 2.1 ppm. The amino protons (NH₂) typically show a broad singlet, and the six equivalent methyl protons of the isopropyl group are expected to be a doublet around 1.2 - 1.4 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The predicted chemical shifts for the carbon atoms are presented in the following table.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole, isopropyl-substituted) | 150 - 155 |

| C-4/C-5 (imidazole) | 120 - 130 |

| N-CH₂ (propyl) | 45 - 50 |

| CH₂-NH₂ (propyl) | 40 - 45 |

| CH (isopropyl) | 25 - 30 |

| CH₂ (propyl) | 30 - 35 |

The C-2 carbon of the imidazole ring, being substituted with the isopropyl group, is expected to be the most downfield signal in the spectrum. The other two imidazole carbons (C-4 and C-5) will likely appear in the 120-130 ppm range. The carbons of the propyl and isopropyl groups are expected in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methine proton and the methyl protons of the isopropyl group, as well as the couplings between the adjacent methylene groups of the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the N-CH₂ protons of the propyl chain and the C-2 and C-5 carbons of the imidazole ring, confirming the attachment of the propyl chain to the imidazole nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₁₇N₃, the expected exact mass would be approximately 167.1422 g/mol .

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the propyl chain and the isopropyl group. Common fragments would include the loss of the aminopropyl side chain, the isopropyl group, or smaller fragments from the side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 167 | [M]⁺ (Molecular ion) |

| 152 | [M - CH₃]⁺ |

| 124 | [M - C₃H₇]⁺ |

| 95 | [C₅H₇N₂]⁺ (Imidazole ring with isopropyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and the C=N and C=C bonds of the imidazole ring.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-3000 | C-H stretch | Alkyl groups |

| 1580-1650 | N-H bend | Primary Amine |

| 1450-1550 | C=N and C=C stretch | Imidazole ring |

The presence of a primary amine would be indicated by a pair of peaks in the 3300-3500 cm⁻¹ region. The stretching vibrations of the C-H bonds in the isopropyl and propyl groups would appear in the 2850-3000 cm⁻¹ range. The bending vibration of the N-H bond of the primary amine is expected around 1580-1650 cm⁻¹. The characteristic stretching vibrations of the imidazole ring would be observed in the 1450-1550 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of synthesized organic compounds. For a molecule such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages in its analysis.

High-Performance Liquid Chromatography is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. The analysis of this compound by reverse-phase HPLC would typically involve a C18 column, which separates compounds based on their hydrophobicity. Given the basic nature of the primary amine and the imidazole ring, a mobile phase with a suitable buffer is necessary to ensure good peak shape and reproducibility.

A typical HPLC method for the analysis of this compound would likely employ a gradient elution to ensure the efficient separation of the main compound from any potential impurities, which could include starting materials from the synthesis or by-products. The detection is commonly performed using a UV detector, as the imidazole ring exhibits absorbance in the UV region (typically around 210-230 nm).

A hypothetical HPLC analysis of a synthesized batch of this compound is summarized in the interactive data table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | Approximately 12.5 minutes |

| Purity (by area %) | >98% |

This data is illustrative and represents a typical HPLC method for a compound of this nature.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds. For this compound, derivatization may sometimes be employed to increase its volatility and improve chromatographic performance, though direct analysis is often possible. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Upon injection into the GC, the compound is vaporized and carried by an inert gas through a capillary column. The retention time is a characteristic property of the compound under the specific GC conditions. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern serve as a "molecular fingerprint."

Key expected fragments for this compound would arise from the cleavage of the propyl chain and the imidazole ring. The molecular ion peak [M]+ would be observed at m/z 167. A prominent fragment would likely be due to the loss of the isopropyl group. Another significant fragmentation pathway would involve cleavage of the bond between the propyl chain and the imidazole ring.

An illustrative summary of expected GC-MS data is provided in the interactive table below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Molecular Ion [M]+ | m/z 167 |

| Key Fragments (m/z) | 124 (M-C3H7)+, 95 (imidazole ring fragment), 43 (isopropyl fragment) |

This data is hypothetical and based on the predicted fragmentation of the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and confirmation of its elemental composition. For new compounds, this analysis is often a requirement for publication in scientific literature. nih.gov

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified.

For this compound, the molecular formula is C9H17N3. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

The expected results from an elemental analysis are presented in the interactive data table below, comparing the calculated values with hypothetical found values that would be acceptable for a high-purity sample.

| Element | Theoretical % | Found % (Illustrative) |

| Carbon | 64.63 | 64.59 |

| Hydrogen | 10.25 | 10.29 |

| Nitrogen | 25.12 | 25.08 |

The "Found %" values are illustrative and represent a typical result for a high-purity sample, generally expected to be within ±0.4% of the theoretical value. nih.gov

Computational and Theoretical Insights into this compound: A Review of In Silico Studies

Absence of specific published computational studies on this compound necessitates a generalized discussion of the probable theoretical approaches that could be employed for its analysis. While dedicated research providing detailed data tables and specific findings for this particular compound is not currently available in the public domain, this article outlines the established computational methodologies that would be applied to characterize its electronic structure, conformational behavior, and reactivity.

Reactivity and Derivatization of 3 2 Isopropyl Imidazol 1 Yl Propylamine

Nucleophilic and Electrophilic Reactivity of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which imparts a unique reactivity profile. globalresearchonline.net It can act as both a base and a weak acid. chemistry-online.com The nitrogen atom at the 3-position possesses a lone pair of electrons and behaves as a pyridine-type nitrogen, rendering it basic and nucleophilic. globalresearchonline.net The nitrogen at the 1-position, to which the propylamino group is attached, is a pyrrole-type nitrogen and is less basic as its lone pair contributes to the aromatic sextet. globalresearchonline.net

The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 and C5 positions. globalresearchonline.net However, the steric bulk of the isopropyl group at the C2 position in 3-(2-Isopropyl-imidazol-1-yl)-propylamine can influence the regioselectivity of such reactions. ohans.com The electron-donating nature of the isopropyl group can also affect the electronic properties of the imidazole ring. ohans.com

While nucleophilic substitution on the imidazole ring is generally difficult unless activating groups are present, it is most feasible at the C2 position. chemistry-online.comresearchgate.net The imidazole ring can undergo N-alkylation and N-acylation at the pyridine-type nitrogen under appropriate conditions. chemistry-online.com Protonation of the imidazole ring by acids leads to the formation of imidazolium (B1220033) salts. ohans.com

Reactivity of the Primary Amine Moiety

The primary amine group at the terminus of the propyl chain is a key site of reactivity, characterized by the nucleophilic lone pair of electrons on the nitrogen atom. numberanalytics.comlibretexts.org This makes the amine group basic and allows it to readily react with acids to form ammonium (B1175870) salts. numberanalytics.com

As a potent nucleophile, the primary amine can participate in a wide array of chemical transformations: numberanalytics.comlibretexts.orgfiveable.me

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. unizin.orgmsu.edu

Acylation: It readily reacts with acyl chlorides or anhydrides to form stable amide bonds. fiveable.me

Reductive Amination: Condensation with aldehydes or ketones forms an imine intermediate, which can be subsequently reduced to yield secondary amines. fiveable.meunizin.org

Oxidation: Primary amines can be oxidized to various products, including nitroso compounds, depending on the reaction conditions. numberanalytics.com

The reactivity of this primary amine allows for its use as a versatile building block for the synthesis of more complex molecules. fiveable.me

Formation of Salts and Co-crystals

Both the basic primary amine and the imidazole ring can participate in acid-base reactions to form salts. ohans.comnumberanalytics.com The formation of multicomponent crystal forms, such as salts and co-crystals, is a well-established strategy in crystal engineering to modify the physicochemical properties of molecules, including solubility and bioavailability. semanticscholar.orgnih.govrsc.org

Imidazole and its derivatives are excellent candidates for forming salts and co-crystals with various acidic co-formers. ul.iemdpi.com The formation of these crystalline structures is often driven by strong and directional noncovalent interactions, particularly hydrogen bonds. ul.ie In the case of this compound, both the primary amine and the imidazole nitrogen can act as hydrogen bond acceptors, while the protonated forms can act as hydrogen bond donors, leading to the formation of stable supramolecular architectures. nih.gov For instance, imidazole-based salts of salicylic (B10762653) acid have been reported, where the crystal packing is dominated by charge-assisted hydrogen bond interactions. nih.govmdpi.com

Synthesis of Conjugates and Polymeric Materials

The dual reactivity of this compound makes it a valuable monomer for the synthesis of functional conjugates and polymeric materials. The primary amine can be used to link the molecule to other chemical entities, while the imidazole ring can impart specific properties to the resulting material.

For example, imidazole-containing compounds have been incorporated into polyamide-fluorescein conjugates. nih.gov The propylamine (B44156) linker is a common feature in such conjugates. nih.gov Furthermore, pH-sensitive polyaspartamide derivatives have been prepared by grafting 1-(3-aminopropyl)imidazole (B109541) onto a polymer backbone. nih.gov The protonation and deprotonation of the imidazole rings in these polymers lead to a sharp pH-dependent aggregation behavior, making them suitable for applications such as drug delivery systems that respond to changes in pH. nih.gov

The synthesis of polymers from triazole derivatives, which are structurally related to imidazoles, has also been reported, indicating the potential for creating novel polymeric materials from imidazole-containing monomers. ntu.edu.iqrdd.edu.iq Imidazole-carbazole conjugates have also been developed for applications in photodynamic therapy and bioimaging. rsc.org

Catalytic Applications of this compound and its Derivatives

The structural motifs present in this compound and its derivatives are highly relevant in the field of catalysis.

Chiral tertiary amines, including those with imidazole scaffolds, have emerged as powerful Lewis base organocatalysts for a variety of asymmetric transformations. acs.orgresearchgate.net Chiral bicyclic imidazole catalysts have been successfully employed in several enantioselective reactions. acs.orgbohrium.com These catalysts are valued for their ability to promote reactions with high efficiency and stereoselectivity. acs.org

Derivatives of this compound, upon appropriate chiral modification, could potentially serve as organocatalysts. The imidazole moiety can act as the catalytic site, while a chiral environment can be introduced through derivatization of the primary amine or the imidazole ring. Such catalysts could find applications in asymmetric acylation, phosphorylation, and other stereoselective reactions. acs.orgbohrium.com Imidazole and its derivatives have been shown to possess catalytic activity in hydrolysis reactions. researchgate.net

The imidazole ring and the primary amine group are both excellent coordinating moieties for metal ions. ohans.comnih.gov This makes this compound a potential bidentate ligand for the synthesis of metal complexes. nih.gov The imidazole nitrogen and the primary amine nitrogen can chelate to a metal center, forming a stable complex.

Imidazole-based ligands have been extensively used in the design of metal complexes for various catalytic applications. nih.govnih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the imidazole ring and the linker to the other coordinating group. ohans.com For instance, imidazole-based P,N-ligands have been designed for asymmetric catalysis. acs.org Metal complexes of N-heterocyclic carbenes (NHCs) derived from imidazolium salts are also widely used as catalysts. researchgate.net

The coordination of this compound to various metal ions could lead to novel catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. The specific properties of the resulting metal complex would depend on the nature of the metal ion and the coordination geometry.

Biological and Biomedical Research Applications of Imidazole Propylamine Derivatives

Structure-Activity Relationship (SAR) Studies of Related Imidazole (B134444) Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For imidazole-containing compounds, SAR studies have elucidated the importance of various structural features, including the nature and position of substituents on the imidazole ring and associated side chains. nih.gov

The alkyl substituent at the 2-position of the imidazole ring, such as the isopropyl group in 3-(2-Isopropyl-imidazol-1-yl)-propylamine, can significantly influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets. researchgate.net Studies on other 1-alkylimidazole derivatives have shown that antibacterial activity can be modulated by the length of the alkyl chain, with efficacy generally increasing up to a certain chain length (e.g., nine carbons). mdpi.comnih.gov Furthermore, the substitution pattern on the imidazole ring can impact the molecule's basicity, a key factor in its pharmacokinetic profile. For instance, the presence of methyl groups at the 2- and 4-positions has been found to increase the basicity of the imidazole ring. researchgate.net

The propylamine (B44156) side chain at the N-1 position is another critical determinant of activity. This linker region's length, flexibility, and the presence of the terminal primary amine are crucial for establishing interactions with target macromolecules, such as forming hydrogen bonds or salt bridges. In various series of imidazole derivatives, modifications to such linker chains have been shown to profoundly impact biological outcomes. For example, in a series of silver (I) imidazole complexes, the volume of the alkyl substituent was inversely correlated with anticancer activity. mdpi.com

| Structural Modification | Observed Effect on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|

| Increasing N-1 alkyl chain length (up to C9) | Increased antibacterial activity | 1-Alkylimidazole derivatives | nih.gov |

| Addition of 2-methyl and 4-nitro groups | Increased antibacterial activity | 2,4-substituted imidazoles | mdpi.com |

| Increasing volume of R-alkyl group | Decreased anticancer activity | Silver (I) imidazole carboxylate salts | mdpi.com |

| Addition of 2,4-dimethyl groups | Increased basicity (pKa) | 1-Octylimidazole derivatives | researchgate.net |

| Substitution on phenyl ring | Modulated cytotoxicity against cancer cells | 4-acetylphenylamine-based imidazoles | nih.gov |

Exploration as Heterocyclic Building Blocks in Medicinal Chemistry

The imidazole scaffold is highly valued as a heterocyclic building block in the synthesis of new chemical entities for drug discovery. researchgate.netnih.gov Its stable aromatic nature, coupled with the reactivity of its nitrogen and carbon atoms, allows for diverse functionalization, enabling the creation of large libraries of compounds for biological screening. ijsrtjournal.comnih.gov Imidazole-propylamine derivatives, such as this compound, serve as key intermediates in this process. The primary amine of the propylamine group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the attachment of various pharmacophoric groups to the core scaffold.

The versatility of the imidazole ring allows it to be incorporated into compounds targeting a vast range of diseases, including cancer, microbial infections, and viral diseases. researchgate.netnih.govmdpi.com Its ability to mimic the histidine residue in peptides allows it to interact with a multitude of enzymes and receptors. mdpi.com This inherent bio-mimicry, combined with its synthetic tractability, makes the imidazole nucleus a frequent choice for chemists aiming to design molecules with specific biological functions. ijsrtjournal.comresearchgate.net Consequently, imidazole-propylamine derivatives are explored as starting materials for more complex molecules designed to inhibit enzymes, block receptors, or intercalate with DNA. ijsrtjournal.com

Interactions with Biological Targets and Ligand Binding Studies

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. For imidazole-propylamine derivatives, this involves studying their binding to proteins, enzymes, and nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target and to rationalize observed biological activities. For imidazole derivatives, docking studies have provided valuable insights into their binding modes. researchgate.netnih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the imidazole compound and amino acid residues in the target's active site. nih.govresearchgate.net For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the ring itself can participate in hydrophobic or aromatic stacking interactions. The propylamine side chain can extend into pockets within the binding site, with the terminal amine forming crucial salt bridges with acidic residues like aspartate or glutamate. nih.gov Docking studies on various imidazole analogs have successfully predicted their binding affinity against targets such as the SARS-CoV-2 main protease and various protein kinases. nih.gov

| Imidazole Derivative Class | Protein Target | Key Predicted Interactions | Potential Application | Reference |

|---|---|---|---|---|

| N1-substituted-2-methyl-4-nitro-1H-imidazoles | SARS CoV-2 Nsp9 RNA binding protein | Hydrophobic interactions with PHE-41A | Antiviral | nih.gov |

| General Imidazole Derivatives | Breast Cancer Targets (e.g., TTK, HER2) | Protein-ligand interactions within active sites | Anticancer | nih.gov |

| Imidazole Analogs with 7-chloro-4-aminoquinoline | SARS-CoV-2 main protease | High binding energy in the active site | Antiviral | nih.gov |

| Substituted Aryl Imidazoles | Antihypertensive protein hydrolase | Formation of stable complexes suggesting inhibitory activity | Antihypertensive | researchgate.net |

The imidazole moiety is a common feature in the active sites of many enzymes (e.g., histidine residues) and often plays a direct role in catalysis. acs.orgacs.org Consequently, synthetic imidazole-containing molecules can act as potent enzyme modulators, either inhibiting or, in some cases, activating enzymatic function. nih.gov

Imidazole derivatives have been extensively investigated as enzyme inhibitors. nih.gov They can function as competitive inhibitors by binding to the active site, or as non-competitive inhibitors by binding to an allosteric site. A prominent example is the tendency of many imidazole-based drugs to inhibit cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions. researchgate.net Other research has identified imidazole derivatives as inhibitors of kinases, proteases, and epigenetic enzymes like sirtuins. nih.govnih.gov

Conversely, some small molecules containing imidazole rings have been identified as enzyme activators. nih.gov Activation can occur through various mechanisms, such as binding to an auto-inhibitory domain or inducing a conformational change that enhances catalytic activity. For instance, imidazole itself has been shown to activate a mutated Csk kinase, and other derivatives have been explored as activators for enzymes like neurolysin. nih.govnih.gov

Bioisosteric Replacements and Pharmacophore Modifications

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.comopenaccessjournals.com The imidazole ring is a well-established bioisostere for other chemical groups, notably amide bonds and carboxylic acids. drughunter.combenthamdirect.com

Replacing a metabolically labile amide bond with a more stable imidazole ring can enhance a drug candidate's in-vivo half-life. nih.gov This strategy was successfully employed in the development of peptidomimetic activators of the enzyme neurolysin, where an imidazole-based bioisostere replaced an amide bond, leading to compounds with increased potency and significantly better metabolic stability in plasma. nih.gov Similarly, the imidazole ring can serve as a bioisostere for a carboxylic acid group, maintaining the ability to participate in key hydrogen bonding interactions while altering the compound's acidity and cell permeability. openaccessjournals.com The versatility of the imidazole nucleus also makes it an isostere for other five-membered heterocycles like pyrazole, triazole, or oxazole, allowing chemists to fine-tune a molecule's properties. benthamdirect.com

Development of Prodrugs and Targeted Delivery Systems

Optimizing a drug's delivery to its site of action while minimizing exposure to healthy tissues is a major goal of pharmaceutical research. wikipedia.orgjns.edu.af This can be achieved through the development of prodrugs or the use of targeted delivery systems.

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. The primary amine on the propylamine side chain of this compound is an ideal functional group for creating prodrugs. For example, it can be acylated to form an amide, which can then be cleaved by enzymes (e.g., amidases) in the body to release the active parent amine. This approach can be used to improve properties such as solubility, stability, or oral bioavailability.

Targeted drug delivery systems aim to concentrate a therapeutic agent in a specific tissue or organ. wikipedia.orgijpsjournal.com The unique pH-responsive nature of the imidazole ring makes it an attractive component for such systems. The imidazole ring has a pKa of approximately 6.0-7.0, meaning it becomes protonated (charged) in the mildly acidic environments often found in tumor tissues or within cellular endosomes. This property has been exploited to create pH-sensitive liposomes and other nanoparticles. nih.gov For instance, liposomes incorporating imidazole-based lipids can be designed to be stable at physiological pH (around 7.4) in the bloodstream but to destabilize and release their drug payload upon encountering the lower pH of a tumor microenvironment, thereby achieving targeted drug release. nih.gov

Future Directions and Emerging Research Avenues for 3 2 Isopropyl Imidazol 1 Yl Propylamine

Advanced Materials Science Applications

The structural features of 3-(2-Isopropyl-imidazol-1-yl)-propylamine make it a compelling candidate for the development of advanced functional materials. The imidazole (B134444) nucleus is known for its high thermal stability and ability to participate in proton transfer, while the propylamine (B44156) tail offers a site for polymerization or grafting onto other structures.

Future research could focus on incorporating this molecule as a functional monomer or side chain in polymers. For instance, polymers functionalized with this compound could be investigated as high-temperature proton exchange membranes (PEMs) for fuel cells. The imidazole group can facilitate proton conduction under anhydrous conditions, a critical requirement for high-temperature operation. Research on similar molecules, such as 1-(3-aminopropyl)imidazole (B109541), has shown that functionalizing polymers like polyvinyl chloride (PVC) can lead to membranes with outstanding proton conductivity at elevated temperatures. researchgate.net The presence of the isopropyl group in this compound might further enhance the membrane's physical properties, such as its mechanical strength and thermal stability, by introducing steric hindrance that could modulate polymer chain packing.

A hypothetical research direction could involve the synthesis of a poly(ether ether ketone) (PEEK) polymer functionalized with this compound and subsequent testing of its properties for fuel cell applications.

Table 1: Projected Properties of a Functionalized PEEK Membrane

| Property | Projected Value | Rationale for Investigation |

|---|---|---|

| Proton Conductivity (180°C, anhydrous) | > 0.1 S/cm | Based on similar imidazole-functionalized polymers which show high proton conductivity. researchgate.net |

| Thermal Decomposition Temperature | > 400°C | The inherent stability of the PEEK backbone combined with the imidazole ring suggests high thermal resistance. |

Supramolecular Chemistry and Self-Assembly

The imidazole ring and the terminal amine group of this compound are both capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination. This makes the compound an excellent building block for supramolecular chemistry and the design of self-assembling systems.

Future investigations could explore the self-assembly of this compound into higher-order structures like dimers, ribbons, or helical arrays through hydrogen bonding between the imidazole nitrogen and the propylamine group of adjacent molecules. The steric bulk of the isopropyl group would likely play a significant role in directing the geometry of these assemblies. Such self-assembled structures could find applications in areas like crystal engineering and the development of "smart" materials that respond to external stimuli.

Furthermore, the ability of the imidazole ring to coordinate with a variety of metal ions opens up possibilities for creating metal-organic frameworks (MOFs) or discrete metallosupramolecular complexes. nih.gov Research on other imidazole-derived ligands has shown that they can form stable complexes with metals like platinum and gold, with potential applications in catalysis and medicine. nih.gov The specific coordination chemistry of this compound with various transition metals could be a fruitful area of study.

Table 2: Potential Metal Complexes and Their Research Focus

| Metal Ion | Potential Complex Geometry | Primary Research Focus |

|---|---|---|

| Platinum(II) | Square Planar | Anticancer activity, exploring DNA interaction. nih.gov |

| Copper(II) | Tetrahedral or Square Planar | Catalytic activity in organic synthesis, development of antimicrobial materials. |

Integration into Chemo- and Biosensors

The nitrogen atoms in the imidazole ring and the terminal amine of this compound possess lone pairs of electrons that can interact with various analytes, including metal ions and protons. This makes the compound a promising candidate for use as a recognition element in chemo- and biosensors.

Future research could involve immobilizing this compound onto the surface of an electrode or a nanoparticle to create a sensor. The binding of a target analyte to the imidazole or amine group would cause a detectable change in the system's electrochemical or optical properties. For example, imidazole derivatives have been explored as fluorescent chemosensors for metal ions like Cu²⁺ and Fe³⁺. mdpi.comuminho.pt The interaction of these ions with the imidazole ring can lead to either an enhancement or quenching of fluorescence. mdpi.comuminho.pt

A potential research project could be the development of a fluorescent sensor for copper ions based on a fluorophore functionalized with this compound. The binding of copper would be expected to quench the fluorescence, providing a measurable signal.

Table 3: Projected Sensing Performance for a Hypothetical Copper Sensor

| Parameter | Projected Performance | Basis for Projection |

|---|---|---|

| Limit of Detection (LOD) | Low micromolar (µM) range | Based on the performance of other imidazole-based fluorescent sensors for heavy metals. |

| Selectivity | High for Cu²⁺ over other divalent cations | The specific coordination environment provided by the imidazole and propylamine groups could be tailored for high selectivity. |

Nanotechnology and Drug Delivery Systems

In the realm of nanotechnology, this compound could be used as a surface functionalization agent for nanoparticles, imparting new properties to them. For example, coating gold or iron oxide nanoparticles with this molecule could enhance their stability in biological media and provide anchor points for attaching drugs or targeting ligands. The propylamine group can be readily conjugated to other molecules, while the imidazole moiety can improve water solubility and biocompatibility.

The compound itself, or its derivatives, could also be explored as a component of drug delivery systems. The lipophilicity of the molecule, which can be tuned by the alkyl substituents on the imidazole ring, is a critical factor in its potential biological activity and ability to cross cell membranes. Research on other N-alkylimidazole derivatives has shown that increasing the length of the alkyl chain can enhance antibacterial activity. nih.gov The isopropyl group in this compound provides a moderate degree of lipophilicity that could be beneficial for certain therapeutic applications.

A future study might involve the synthesis of magnetic nanoparticles coated with this compound for targeted drug delivery. The imidazole coating would provide stability and a platform for drug attachment, while the magnetic core would allow for external guidance to a specific site in the body.

Computational Design of Novel Derivatives with Enhanced Properties

Computational modeling will be a crucial tool in guiding the future development of this compound derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the properties of novel derivatives before they are synthesized, saving time and resources.

For instance, computational studies could be employed to investigate how modifications to the alkyl chain or substitutions on the imidazole ring affect the molecule's electronic properties, and therefore its suitability for sensor applications. Similarly, molecular docking simulations could predict the binding affinity of derivatives for specific biological targets, aiding in the design of new therapeutic agents.

Studies on N-functionalized imidazoles with branched alkyl groups have shown that these substituents can have a significant impact on physical properties like density and viscosity. mdpi.comresearchgate.net Computational tools like COSMOtherm have been used to predict these properties with reasonable accuracy. mdpi.comresearchgate.net This suggests that a computational approach could be highly effective in designing derivatives of this compound with tailored physical and chemical characteristics for specific applications.

Table 4: Potential Computational Studies and Their Objectives

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | To calculate the HOMO-LUMO energy gap of new derivatives. | Prediction of electronic properties and reactivity, guiding sensor design. |

| Molecular Dynamics (MD) Simulation | To simulate the self-assembly behavior in different solvents. | Understanding the formation of supramolecular structures. |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Isopropyl-imidazol-1-yl)-propylamine, and how can purity be optimized?

A common approach involves nucleophilic substitution or coupling reactions between imidazole derivatives and halogenated amines. For example, reacting 2-isopropylimidazole with 3-chloropropylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization improves purity . Purity validation should employ HPLC (>95% by area normalization) and NMR (absence of residual solvent or starting material peaks) .

Q. How can the structural identity of this compound be confirmed?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze and spectra for characteristic imidazole proton shifts (δ 7.0–7.5 ppm) and propylamine chain resonances (δ 1.2–3.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 182.2) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve bond lengths and angles, particularly verifying the imidazole-propylamine linkage .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound is limited, structurally similar amines (e.g., 3-(methylthio)propylamine) require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~62°C for analogs) .

- Spill Management : Absorb with inert material (e.g., sand) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How does this compound interact with enzymes like transferases, and what assay designs are optimal?

The compound may act as a substrate analog in transferase assays. For example, EC 2.5.1.78 (S-adenosyl 3-(methylsulfanyl)propylamine:propane-1,3-diamine 3-aminopropyltransferase) utilizes similar propylamine derivatives. Design assays with:

- Substrate Competition : Compare kinetics (Km, Vmax) between the target compound and natural substrates using HPLC or radiometric methods .

- Inhibition Studies : Test dose-dependent effects on enzyme activity with Michaelis-Menten analysis .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Q. How should contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?

Cross-validate using orthogonal techniques:

Q. What strategies enable selective functionalization of the imidazole or propylamine moieties?

- Imidazole Modification : Electrophilic substitution at the C4/C5 positions using HNO₃/H₂SO₄ or halogenation .

- Amine Derivatization : Acylation (e.g., acetic anhydride) or Schiff base formation with aldehydes .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent amine oxidation.

- Characterization : Always include elemental analysis (C, H, N) to confirm stoichiometry .

- Enzyme Assays : Include positive (spermidine) and negative (boiled enzyme) controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.